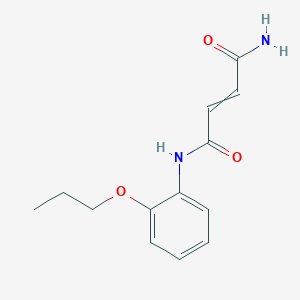

N'-(2-propoxyphenyl)but-2-enediamide

Description

N'-(2-Propoxyphenyl)but-2-enediamide is a but-2-enediamide derivative featuring a 2-propoxyphenyl substituent. The propoxy group (-OCH₂CH₂CH₃) introduces enhanced lipophilicity and steric bulk compared to smaller alkoxy or halogen substituents, which can influence solubility, bioavailability, and biological interactions . For instance, 2-hydroxy-N-(2-propoxyphenyl)benzamide (a benzamide analog) demonstrated superior antifungal and antibacterial activity against Absidia corymbifera and methicillin-resistant Staphylococcus aureus, attributed to the propoxy group’s lipophilic character . This suggests that this compound may exhibit similar advantages in target binding and membrane permeability.

Properties

IUPAC Name |

N'-(2-propoxyphenyl)but-2-enediamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-2-9-18-11-6-4-3-5-10(11)15-13(17)8-7-12(14)16/h3-8H,2,9H2,1H3,(H2,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRRQBZUOKATSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1NC(=O)C=CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-propoxyphenyl)but-2-enediamide typically involves the reaction of 2-propoxybenzoyl chloride with but-2-enediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of N’-(2-propoxyphenyl)but-2-enediamide may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-propoxyphenyl)but-2-enediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-(2-propoxyphenyl)but-2-enediamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2-propoxyphenyl)but-2-enediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

But-2-enediamides vary significantly in substituents, affecting their physical and spectral properties:

Table 1: Comparative Data of But-2-enediamides and Analogs

Key Observations :

- Substituent Effects :

- Nitro groups (e.g., 3f ) lower yields (12–29%) and introduce strong electron-withdrawing effects, shifting UV λmax to higher wavelengths (275 nm).

- Halogen substituents (e.g., 4b ) improve metabolic stability but may reduce solubility. The 4-fluorophenyl group in 4b contributes to a distinct ¹H NMR signal at δ 10.49 (s).

- Alkoxy chains (e.g., 2-propoxyphenyl ) enhance lipophilicity, favoring membrane penetration and activity against resistant pathogens.

- Crystallinity: N,N′-Bis(4-chlorophenyl)but-2-enediamide crystallizes in a monoclinic system (V = 1501.73 ų), whereas bulkier alkoxy groups (e.g., propoxy) likely alter packing efficiency and solubility.

Antifungal and Antibacterial Activity

- This compound analogs : The benzamide derivative (2-hydroxy-N-(2-propoxyphenyl)benzamide) showed 4–8× higher activity against A. corymbifera than fluconazole and outperformed penicillin G against MRSA . This suggests the propoxy group’s role in enhancing broad-spectrum efficacy.

- Halogenated analogs: Compound 4b and 11 were designed for antiplasmodial and antiproliferative activity. For example, chloroquinolinyl derivatives (11) target cancer cell lines (e.g., HCT116 colon cancer) via mechanisms linked to quinoline moieties .

Antiproliferative Activity

- Chloroquinolinyl but-2-enediamides: In vitro testing against MCF-7, H460, and HCT116 cells revealed moderate to high potency (IC₅₀ ~10⁻⁵–10⁻⁶ M), with trifluoromethylphenyl variants (e.g., 3f ) showing enhanced selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.